Butan-2-yl 3-hydroxy-4-iodobutanoate
Description
Butan-2-yl 3-hydroxy-4-iodobutanoate is a synthetic ester featuring a butan-2-yl alcohol moiety esterified with a 3-hydroxy-4-iodobutanoic acid backbone. This compound is characterized by two key functional groups: a hydroxyl (-OH) group at the C3 position and an iodine atom at the C4 position of the butanoate chain. These substituents confer unique physicochemical properties, including enhanced polarity due to the hydroxyl group and increased molecular weight (286.11 g/mol) due to iodine.
Properties
CAS No. |
828276-68-2 |
|---|---|
Molecular Formula |
C8H15IO3 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
butan-2-yl 3-hydroxy-4-iodobutanoate |
InChI |
InChI=1S/C8H15IO3/c1-3-6(2)12-8(11)4-7(10)5-9/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
WBZVAQLBLGGRCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CC(CI)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with butan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of biocatalysts or enzymes can also be explored to achieve high enantioselectivity and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 3-hydroxy-4-iodobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-iodobutanoate.
Reduction: Formation of butan-2-yl 3-hydroxybutanoate.
Substitution: Formation of butan-2-yl 3-hydroxy-4-substituted butanoate.
Scientific Research Applications
Butan-2-yl 3-hydroxy-4-iodobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Butan-2-yl 3-hydroxy-4-iodobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Butan-2-yl 3-hydroxy-4-iodobutanoate with structurally related esters described in the evidence:
Key Observations:
Functional Group Impact: The hydroxyl and iodine groups in this compound increase its polarity compared to unsaturated analogs like the EFETOV compounds. This reduces volatility, a critical property for pheromones that rely on airborne dispersal . Iodine’s electron-withdrawing nature may enhance stability against hydrolysis compared to esters with electron-rich double bonds.
Chain Length and Substituent Position: The EFETOV-S-S-5 (C12 chain) demonstrated species-specific attraction, while the C16 analog (EFETOV-S-S-9-16) was inactive, underscoring the importance of chain length . For this compound, the shorter C4 chain with iodine likely limits its utility as a pheromone but may suit other applications (e.g., medicinal intermediates).
Stereochemical Sensitivity: Enantiomers of butan-2-yl esters exhibit distinct biological activities. For example, the (2S)-enantiomer of EFETOV-S-S-5 attracts Jordanita notata, while the (2R)-form is inactive . The stereochemistry of the hydroxyl and iodine groups in this compound could similarly influence its interactions in chiral environments.
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